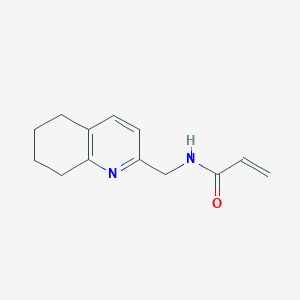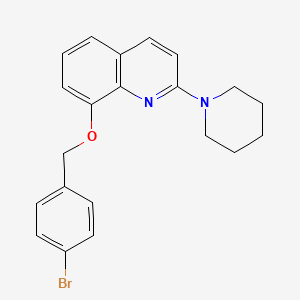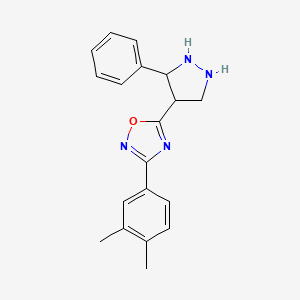
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the quinoline family and is known for its unique structural and functional properties.
Mécanisme D'action
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific receptors and enzymes in the body. For example, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide in lab experiments is its wide range of pharmacological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide in lab experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide. One area of research is the development of new drugs based on this compound. N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the toxicity of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide needs to be further studied to determine the safe dose range for use in experimental settings.
Méthodes De Synthèse
The synthesis method of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide involves the reaction between 2-methylprop-2-en-1-amine and 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. This reaction results in the formation of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide with a yield of approximately 70%.
Applications De Recherche Scientifique
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been shown to have a significant impact on various biological processes, such as cell proliferation, apoptosis, and angiogenesis.
Propriétés
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-9-11-8-7-10-5-3-4-6-12(10)15-11/h2,7-8H,1,3-6,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXCYXPKIYKKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)


![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)
![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)


![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)